RB-006

Description

Properties

CAS No. |

959716-32-6 |

|---|---|

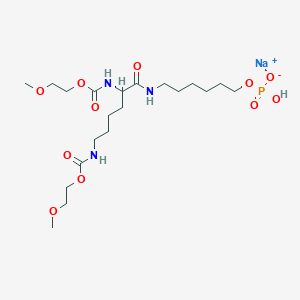

Molecular Formula |

C20H39N3NaO11P |

Molecular Weight |

551.5 g/mol |

IUPAC Name |

sodium 6-[2,6-bis(2-methoxyethoxycarbonylamino)hexanoylamino]hexyl hydrogen phosphate |

InChI |

InChI=1S/C20H40N3O11P.Na/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29;/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29);/q;+1/p-1 |

InChI Key |

AYPFBAOWSFOSKF-UHFFFAOYSA-M |

Canonical SMILES |

COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)[O-])NC(=O)OCCOC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Gatekeeper of the Cell Cycle: An In-depth Technical Guide to the Role of the RB1 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoblastoma 1 (RB1) gene, a cornerstone of tumor suppression, encodes a nuclear phosphoprotein that serves as a critical regulator of the cell division cycle. Its profound importance is underscored by the fact that its inactivation is a hallmark of a vast array of human cancers. This technical guide provides a comprehensive examination of the RB1 protein's function, with a particular focus on its canonical role in governing the G1/S phase transition. We will delve into the molecular mechanisms of RB1-mediated transcriptional repression, its intricate regulation by cyclin-dependent kinases, and the experimental methodologies that have been pivotal in elucidating its function. This document is intended to be a resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed practical insights into the study of this critical tumor suppressor.

The Core RB1 Pathway: Guardian of the G1/S Checkpoint

The RB1 protein (pRb) is the central component of a signaling pathway that determines a cell's commitment to proliferate. In its active state, which is characteristic of the G1 phase of the cell cycle, pRb is hypophosphorylated and acts as a transcriptional co-repressor. Its primary targets are the E2F family of transcription factors, which are essential for the expression of genes required for DNA replication and cell cycle progression.[1]

The canonical model of RB1 function posits that in response to mitogenic signals, cyclin D-dependent kinases 4 and 6 (CDK4/6) and subsequently cyclin E-dependent kinase 2 (CDK2) phosphorylate pRb.[2] This phosphorylation occurs in a sequential manner, leading to a conformational change in pRb that disrupts its binding to E2F transcription factors.[2] The release of E2F from pRb-mediated repression unleashes a wave of transcription of S-phase-promoting genes, thereby driving the cell past the G1/S checkpoint and into the DNA synthesis phase.

Quantitative Analysis of RB1 Function

The functional consequences of RB1 loss and the kinetics of its inactivation have been quantified in numerous studies. Below are tables summarizing key quantitative data.

Table 1: Impact of RB1 Knockout on Cell Cycle Progression

| Cell Line | Genotype | % G0/G1 Phase | % S Phase | % G2/M Phase | Observations | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Rb1 +/+ | 65.4 ± 2.1 | 21.3 ± 1.5 | 13.3 ± 0.8 | Normal cell cycle distribution. | [3] |

| Mouse Embryonic Fibroblasts (MEFs) | Rb1 -/- | 52.1 ± 3.5 | 33.7 ± 2.9 | 14.2 ± 1.1 | Significant decrease in G1 and increase in S phase cells, indicating a loss of G1/S checkpoint control. | [3] |

| Human Mammary Epithelial Cells (HMECs) | RB1 WT | Normal G1 duration | Normal | Normal | G1 duration is inversely correlated with cell size at birth. | [4] |

| Human Mammary Epithelial Cells (HMECs) | RB1 KO | Shortened G1 duration | Normal | Normal | Loss of the inverse correlation between cell size at birth and G1 duration. | [4] |

Table 2: Kinetics of RB1 Phosphorylation by Cyclin/CDK Complexes

| Kinase Complex | RB1 Phosphorylation Sites | Kinetic Profile | Functional Consequence | Reference |

| Cyclin D / CDK4/6 | Ser780, Ser807/811, and others | Rapid phosphorylation following mitogen stimulation. | Initiates pRb inactivation, allowing for partial E2F activation. | [5][6] |

| Cyclin E / CDK2 | Multiple sites, leading to hyperphosphorylation | Occurs later in G1, after initial phosphorylation by CDK4/6. | Complete inactivation of pRb, leading to a burst of E2F activity and commitment to S phase. | [5][7] |

Experimental Protocols for Studying RB1 Function

The elucidation of the RB1 pathway has been made possible by a variety of powerful molecular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect RB1-E2F Interaction

This protocol is designed to isolate and detect the interaction between pRb and E2F transcription factors from cell lysates.

Methodology:

-

Cell Lysis:

-

Harvest approximately 1-5 x 10^7 cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Pre-clearing the Lysate:

-

Add 20-30 µL of Protein A/G agarose (B213101) beads to the cell lysate.

-

Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of an anti-RB1 antibody or an isotype control IgG to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add 30-50 µL of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.

-

-

Elution and Analysis:

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples for 5-10 minutes to elute the protein complexes and denature the proteins.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-E2F1 antibody.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq) to Identify RB1 Target Genes

ChIP-seq allows for the genome-wide identification of DNA regions occupied by a specific protein, such as RB1, providing insights into its direct target genes.

Methodology:

-

Cross-linking and Cell Lysis:

-

Treat 1-5 x 10^7 cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine.

-

Lyse the cells and isolate the nuclei.

-

-

Chromatin Shearing:

-

Resuspend the nuclei in a lysis buffer containing SDS.

-

Sonicate the chromatin to shear the DNA into fragments of 200-600 bp. The optimal sonication conditions must be empirically determined.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin and pre-clear with Protein A/G beads.

-

Incubate a portion of the chromatin with an anti-RB1 antibody overnight at 4°C. Use a parallel sample with an isotype control IgG.

-

Capture the antibody-protein-DNA complexes with Protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Sequence the library on a next-generation sequencing platform.

-

Analyze the sequencing data to identify regions of the genome enriched for RB1 binding.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content, which is a powerful way to observe the effects of RB1 loss or modulation.

Methodology:

-

Cell Preparation:

-

Harvest approximately 1 x 10^6 cells per sample.

-

Wash the cells with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 ml of ice-cold PBS.

-

While vortexing gently, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubate at 4°C for at least 30 minutes (can be stored for several weeks at -20°C).

-

-

Staining:

-

Pellet the fixed cells by centrifugation and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and detecting the emission at ~617 nm.

-

Collect data from at least 10,000 events per sample.

-

Analyze the DNA content histograms using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

RB1 in Cancer and as a Therapeutic Target

Mutational inactivation of both alleles of the RB1 gene is the initiating event in retinoblastoma, a rare pediatric eye cancer.[1] Beyond this eponymous cancer, the RB1 pathway is functionally inactivated in the majority of human malignancies through various mechanisms, including RB1 gene mutations, deletions, or epigenetic silencing, as well as alterations in the upstream regulators of pRb phosphorylation such as amplification of cyclin D or CDK4/6, or loss of CDK inhibitors like p16INK4a.

The central role of the RB1 pathway in cancer has made it a prime target for therapeutic intervention. The development of CDK4/6 inhibitors (e.g., palbociclib, ribociclib, and abemaciclib) represents a major clinical success in this area. These drugs are designed to restore the G1 checkpoint control in cancer cells that have an intact RB1 pathway by preventing the hyperphosphorylation of pRb. Their efficacy is, therefore, dependent on the presence of a functional RB1 protein.

Conclusion

The RB1 gene and its protein product, pRb, stand as a paradigm of tumor suppression. Its role as the gatekeeper of the G1/S transition is fundamental to the maintenance of cellular homeostasis and the prevention of uncontrolled proliferation. A thorough understanding of the RB1 pathway, from its molecular interactions to its regulation and the experimental techniques used to study it, is crucial for researchers and clinicians working to unravel the complexities of cancer and develop more effective therapies. This guide provides a foundational and practical resource to aid in these endeavors.

References

- 1. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Strategies for RB1-Deficient Cancers: Intersecting Gene Regulation and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E2F1 plays a direct role in Rb stabilization and p53-independent tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. E2F-1 binding affinity for pRb is not the only determinant of the E2F-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive modular map of molecular interactions in RB/E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

Retinoblastoma protein structure and function

An In-depth Technical Guide to the Retinoblastoma Protein (pRb): Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and function of the retinoblastoma protein (pRb), a critical tumor suppressor involved in cell cycle regulation, apoptosis, and differentiation.

The retinoblastoma protein (pRb) is a key regulator of the cell cycle and acts as a tumor suppressor.[1] Its dysfunction is a hallmark of many human cancers.[2] pRb's primary role is to control the G1/S phase transition, a critical checkpoint in the cell cycle.[3][4][5] It achieves this by interacting with a variety of cellular proteins, most notably the E2F family of transcription factors.[2][3] In addition to its role in cell cycle control, pRb is also involved in the regulation of apoptosis and cellular differentiation.[1][6]

The Structure of the Retinoblastoma Protein

The human pRb protein is composed of 928 amino acids and is organized into three main domains: an N-terminal domain (pRbN), a central "pocket" domain, and a C-terminal domain (pRbC).[7][8]

N-Terminal Domain (pRbN)

The N-terminal domain of pRb is a globular structure composed of two rigidly connected cyclin-like folds.[9][10] While initially thought to be dispensable for cell cycle regulation, it is now known that the N-terminal domain is highly conserved and harbors missense mutations found in hereditary retinoblastoma, indicating its importance in tumor suppression.[9][10] This domain is also involved in protein-protein interactions and is subject to phosphorylation, which can modulate the overall conformation of the pRb holoprotein.[9] The crystal structure of the human pRb N-terminal domain is available in the Protein Data Bank (PDB) under the accession code 2QDJ.[11]

The Pocket Domain

The central pocket domain is the most well-characterized region of pRb and is essential for its tumor suppressor function.[2][12] It is composed of two subdomains, the A and B domains, which are connected by a flexible linker.[12][13] The A and B domains together form a pocket-like structure that serves as the primary binding site for the E2F family of transcription factors.[2][14] The interaction with E2F occurs at the interface of the A and B domains.[2][14] The pocket domain also contains a binding cleft, known as the LxCxE binding site, which is recognized by various viral oncoproteins, such as the E7 protein of human papillomavirus (HPV), adenovirus E1A, and SV40 large T antigen.[12][15][16] The crystal structure of the pRb pocket domain in complex with an E2F-1 peptide is available under PDB accession code 1O9K.[17]

C-Terminal Domain (pRbC)

The C-terminal domain of pRb is critical for its function and stability.[18][19][20] It contributes to the high-affinity binding of E2F transcription factors and is necessary for the full tumor suppressor activity of pRb.[20][21] The C-terminus contains several phosphorylation sites for cyclin-dependent kinases (CDKs) and a conserved cyclin-cdk binding motif (ZRXL-like), which is important for its recognition and phosphorylation by these kinases.[22][23][24] Truncations or mutations in the C-terminal domain can lead to functional inactivation of pRb.[19]

Domain organization of the retinoblastoma protein (pRb).

The Function of the Retinoblastoma Protein

pRb plays a central role in regulating cell proliferation, apoptosis, and differentiation through its interactions with a multitude of cellular proteins.

Cell Cycle Regulation: The G1/S Checkpoint

The most critical function of pRb is its role as a gatekeeper of the G1/S transition in the cell cycle.[1][25][26] In quiescent and early G1 cells, pRb is in a hypophosphorylated state and binds to E2F transcription factors.[27][28] This pRb-E2F complex actively represses the transcription of genes necessary for DNA replication and S-phase entry.[3][27]

As cells progress through G1, cyclin D-CDK4/6 and subsequently cyclin E-CDK2 complexes phosphorylate pRb at multiple sites.[27][29][30] This hyperphosphorylation of pRb leads to a conformational change that disrupts its binding to E2F.[8] The released E2F then activates the transcription of its target genes, driving the cell into S phase.[3][5]

Regulation of the G1/S transition by pRb phosphorylation.

Role in Apoptosis and Differentiation

pRb's influence extends beyond cell cycle control to the regulation of apoptosis and cellular differentiation.[1][6] Through its interaction with E2F, pRb can regulate the expression of genes involved in programmed cell death.[1] In its active, hypophosphorylated state, pRb can promote differentiation by repressing proliferation-promoting genes and activating differentiation-specific transcription factors.[31]

Chromatin Remodeling

pRb acts as a transcriptional repressor not only by sequestering E2F but also by recruiting chromatin-modifying enzymes to the promoters of target genes.[13][31] pRb can interact with histone deacetylases (HDACs), histone methyltransferases (such as Suv39h1), and DNA methyltransferases (DNMTs).[7][32][33][34] The recruitment of these enzymes leads to a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional silencing.[34] This mechanism provides a more stable and long-term repression of gene expression.

Quantitative Data on Retinoblastoma Protein

| Parameter | Value | Reference(s) |

| pRb-E2F Complex Formation | ||

| Buried Surface Area | 2,280 Ų | [14][35] |

| Hydrophobic Buried Surface Area | 1,500 Ų | [14][35] |

| pRb Phosphorylation | ||

| Consensus CDK Phosphorylation Sites | 16 | [12] |

| Moles of PO4 per mole of pRb (Early G1) | ~2 | [28] |

| Moles of PO4 per mole of pRb (Late G1) | ~10 | [28] |

| Cellular Concentration and Localization | ||

| Nuclear to Cytoplasmic Concentration Ratio | ~2:1 (stable throughout cell cycle) | [36] |

| Amount of pRb in G1 | Independent of cell size | [37] |

Key Experimental Protocols

Detailed, step-by-step protocols are often specific to individual laboratories. However, the following sections provide a general workflow for key experiments used to study pRb.

Co-Immunoprecipitation (Co-IP) to Study pRb-E2F Interaction

This technique is used to determine if two proteins interact in vivo.

Workflow for Co-Immunoprecipitation of pRb and E2F.

In Vitro Kinase Assay for pRb Phosphorylation

This assay is used to determine if a specific kinase can phosphorylate pRb.

Workflow for an in vitro pRb phosphorylation assay.

Chromatin Immunoprecipitation (ChIP) for pRb Target Gene Identification

ChIP is used to identify the genomic regions where a protein of interest (in this case, pRb) is bound.

Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

The retinoblastoma protein is a multifaceted tumor suppressor with a central role in the control of cellular proliferation. Its intricate structure allows for a wide range of interactions that are tightly regulated, primarily by phosphorylation. A thorough understanding of pRb's structure and function is paramount for the development of novel therapeutic strategies targeting the cell cycle machinery in cancer. This guide provides a foundational understanding for researchers and drug development professionals working in this critical area of oncology.

References

- 1. Rb function in cell-cycle regulation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of the retinoblastoma tumor suppressor protein bound to E2F and the molecular basis of its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Retinoblastoma Protein in Cell Cycle Regulation: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G1/S transition - Wikipedia [en.wikipedia.org]

- 6. Rb function in cell-cycle regulation and apoptosis | Semantic Scholar [semanticscholar.org]

- 7. Retinoblastoma Tumor Suppressor Protein Roles in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of the retinoblastoma protein N domain provides insight into tumor suppression, ligand interaction, and holoprotein architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of the Retinoblastoma protein N-domain provides insight into tumor suppression, ligand interaction and holoprotein architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. The retinoblastoma family of proteins and their regulatory functions in the mammalian cell division cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Retinoblastoma Protein [biology.kenyon.edu]

- 14. pnas.org [pnas.org]

- 15. esrf.fr [esrf.fr]

- 16. Retinoblastoma protein - Proteopedia, life in 3D [proteopedia.org]

- 17. rcsb.org [rcsb.org]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. pnas.org [pnas.org]

- 21. Understanding Retinoblastoma Post-Translational Regulation for the Design of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biosyn.com [biosyn.com]

- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 24. Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Retinoblastoma Protein and Its Homolog p130 Regulate the G1/S Transition in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. upf.edu [upf.edu]

- 27. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Differential Regulation of Retinoblastoma Tumor Suppressor Protein by G1 Cyclin-Dependent Kinase Complexes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pnas.org [pnas.org]

- 30. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Rb family proteins as modulators of gene expression and new aspects regarding the interaction with chromatin remodeling enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 33. researchgate.net [researchgate.net]

- 34. Regulation of transcription and chromatin structure by pRB: Here, there and everywhere - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Concentration of RB protein in nucleus vs. cytoplasm is stable as phosphorylation of RB changes during the cell cycle and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

The Discovery of RB1: A Technical Deep Dive into the First Tumor Suppressor Gene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of the first tumor suppressor gene, Retinoblastoma 1 (RB1). We will delve into the core concepts and pivotal experiments that led to its identification and characterization, providing a detailed look at the methodologies that defined a new era in cancer genetics.

Conceptual Framework: Knudson's Two-Hit Hypothesis

The journey to discovering RB1 began with a brilliant statistical observation by Alfred Knudson in 1971.[1][2][3][4] By analyzing the incidence of retinoblastoma, a rare pediatric eye cancer, Knudson proposed his now-famous "two-hit" hypothesis. He noted that the disease presents in two distinct patterns: a bilateral, early-onset familial form and a unilateral, later-onset sporadic form.[1]

Knudson postulated that two mutational events ("hits") are necessary for tumor development. In the familial form, the first mutation is inherited through the germline, present in all cells of the body. A second, somatic mutation in a retinal cell is then sufficient to initiate tumorigenesis.[1] In the sporadic form, both mutations must occur somatically within the same retinal cell, a much rarer event, explaining the later onset and unilateral presentation.[1] This hypothesis provided a powerful predictive model for the existence of a recessive cancer-causing gene, later termed a tumor suppressor gene.

Locating the Culprit: Mapping the RB1 Gene to Chromosome 13q14

Following Knudson's hypothesis, the next crucial step was to pinpoint the genomic location of this putative gene. Early cytogenetic studies observed deletions in chromosome 13 in some retinoblastoma patients. A significant breakthrough came from the work of Sparkes and colleagues, who, through karyotypic analysis of patients with retinoblastoma and constitutional deletions, narrowed down the critical region to band 13q14.[5]

Further refinement of this location was achieved through linkage analysis with the esterase D (ESD) gene, which was also mapped to chromosome 13.[5][6][7] Studies demonstrated close linkage between the ESD locus and the retinoblastoma susceptibility locus, providing a valuable genetic marker for tracking the inheritance of the disease.[6]

The "Second Hit" Revealed: Loss of Heterozygosity

The molecular confirmation of Knudson's second hit came from the pioneering work of Cavenee, Dryja, and their colleagues in 1983.[8][9][10][11] They utilized Restriction Fragment Length Polymorphisms (RFLPs) as molecular markers to compare the constitutional (normal) and tumor DNA of retinoblastoma patients. Their findings were groundbreaking: they observed a frequent loss of constitutional heterozygosity (LOH) in the tumor tissue at loci on chromosome 13.[8] This meant that the tumor cells had lost the wild-type (normal) allele, thereby unmasking the effect of the initial recessive mutation on the other allele. This phenomenon, LOH, became a hallmark of tumor suppressor gene inactivation.

Table 1: Loss of Heterozygosity (LOH) at the RB1 Locus in Retinoblastoma

| Study Cohort | Number of Informative Cases | Frequency of LOH | Citation |

| Chinese Sporadic Retinoblastoma | 15 | 60% (9/15) | [12] |

| Chinese Sporadic Retinoblastoma | 16 | 75% (12/16) | [13] |

| Hereditary and Non-hereditary Retinoblastoma | 46 | 70% (overall) | [14] |

| - Hereditary Tumors | 25 | 52% | [14] |

| - Non-hereditary Tumors | 21 | 90% | [14] |

Cloning and Confirmation: Isolating the RB1 Gene

The culmination of these efforts was the independent cloning of the RB1 gene in 1986 by three research groups led by Stephen Friend, Wen-Hwa Lee, and Robert Weinberg.[15][16][17][18][19][20] Using positional cloning strategies, they isolated a DNA segment from the 13q14 region that was frequently deleted or altered in retinoblastoma tumors.[15][16]

Subsequent analysis revealed that this gene, named RB1, encoded a 4.7-kilobase messenger RNA that was expressed in normal retinal tissue but was absent or altered in retinoblastoma cells.[16][21] This provided definitive proof that the inactivation of this single gene was the underlying cause of retinoblastoma.

Functional Validation: Proving Tumor Suppressive Activity

To definitively prove that RB1 was a tumor suppressor gene, researchers conducted functional assays to demonstrate its ability to halt uncontrolled cell growth. The key strategy was to reintroduce a wild-type copy of the RB1 gene into cancer cells that lacked a functional copy, such as the retinoblastoma cell line WERI-Rb1 and the osteosarcoma cell line Saos-2.

Table 2: Functional Suppression of Tumorigenicity by RB1

| Cell Line | Assay | Experimental Condition | Result | Citation |

| Saos-2 (osteosarcoma) | Cell Growth | Introduction of wild-type RB1 | Inhibition of cell proliferation | [23] |

| Saos-2 (osteosarcoma) | Colony Formation in Soft Agar (B569324) | Introduction of wild-type RB1 | Reduced number and size of colonies | [22] |

| WERI-Rb1 (retinoblastoma) | Cell Proliferation | Introduction of wild-type RB1 | Decreased rate of cell division | [27] |

Unraveling the Mechanism: The RB1-E2F Signaling Pathway

The final piece of the initial discovery puzzle was to understand how the RB1 protein (pRb) functions at a molecular level to suppress cell growth. Research revealed that pRb acts as a critical regulator of the cell cycle, specifically at the G1/S phase checkpoint.[28]

The key interaction is with the E2F family of transcription factors, which control the expression of genes necessary for DNA replication and cell cycle progression.[29][30][31] In its active, hypophosphorylated state, pRb binds to E2F, preventing it from activating the transcription of its target genes.[30][31] This effectively puts a brake on cell cycle progression. When the cell is ready to divide, pRb is inactivated by phosphorylation by cyclin-dependent kinases (CDKs), releasing E2F and allowing the cell cycle to proceed.[30]

Experimental Protocols: A Closer Look at the Methods

The discovery of RB1 was underpinned by a series of robust experimental techniques. Below are detailed methodologies for some of the key experiments.

Loss of Heterozygosity (LOH) Analysis by Southern Blot and RFLP

This technique was instrumental in demonstrating the "second hit" at the molecular level.

Experimental Workflow:

Detailed Protocol:

-

DNA Extraction: High-molecular-weight DNA was extracted from both the patient's normal (e.g., peripheral blood lymphocytes) and tumor tissues.

-

Restriction Enzyme Digestion: The DNA was digested with a restriction enzyme known to recognize a polymorphic site within or near the RB1 locus on chromosome 13. This creates DNA fragments of different lengths depending on the presence or absence of the restriction site on each allele.

-

Agarose Gel Electrophoresis: The digested DNA fragments were separated by size on an agarose gel.

-

Southern Blotting: The DNA fragments were transferred from the gel to a nitrocellulose or nylon membrane.

-

Probe Hybridization: The membrane was incubated with a radiolabeled DNA probe that is complementary to a sequence within the region of interest on chromosome 13.

-

Autoradiography: The membrane was exposed to X-ray film. The radioactive probe reveals the location of the DNA fragments of interest.

-

Analysis: In a heterozygous individual, the normal DNA would show two bands representing the two different alleles. If the tumor DNA showed only one of these bands, it was concluded that loss of heterozygosity had occurred.

Functional Tumor Suppression: Soft Agar Colony Formation Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a characteristic of cancer cells.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Transfection: An RB-deficient cell line (e.g., Saos-2) was cultured. One group of cells was transfected with a plasmid vector carrying the full-length wild-type RB1 cDNA, while a control group was transfected with an empty vector.

-

Preparation of Agar Layers: A base layer of agar in culture medium was allowed to solidify in a petri dish.

-

Cell Plating: The transfected cells were suspended in a top layer of molten, low-concentration agar and poured over the base layer.

-

Incubation: The plates were incubated for several weeks, allowing single cells to proliferate and form colonies.

-

Staining and Quantification: After the incubation period, the colonies were stained (e.g., with crystal violet) and counted. A significant reduction in the number and size of colonies in the RB1-transfected group compared to the control group demonstrated the tumor-suppressive function of RB1.

Investigating Protein Interactions: Co-Immunoprecipitation (Co-IP)

This technique was used to demonstrate the physical association between the pRb and E2F proteins.

Experimental Workflow:

Detailed Protocol:

-

Cell Lysis: Cells expressing both pRb and E2F were lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Incubation with Antibody: The cell lysate was incubated with an antibody that specifically recognizes pRb (the "bait" protein).

-

Immunoprecipitation: Protein A/G-coated beads were added to the lysate. These beads bind to the antibody, thus capturing the pRb protein and any proteins associated with it.

-

Washing: The beads were washed several times to remove proteins that were not specifically bound to the pRb-antibody complex.

-

Elution: The bound proteins were eluted from the beads.

-

Western Blot Analysis: The eluted proteins were separated by size using SDS-PAGE and transferred to a membrane. The membrane was then probed with an antibody specific for E2F (the "prey" protein). The detection of E2F in the sample immunoprecipitated with the pRb antibody confirmed a physical interaction between the two proteins.

Conclusion: A Paradigm Shift in Cancer Genetics

The discovery of RB1 was a landmark achievement in cancer research. It not only provided the first molecular evidence for a tumor suppressor gene but also validated Knudson's elegant two-hit hypothesis.[16][21] The experimental approaches used to identify and characterize RB1, from LOH analysis to functional assays and the elucidation of its role in the cell cycle, have become standard techniques in the field of cancer genetics. The understanding of the RB1 pathway has paved the way for the development of targeted therapies, such as CDK4/6 inhibitors, which are now used to treat various cancers with a dysregulated RB1 pathway. The story of RB1's discovery serves as a powerful example of how fundamental research can translate into profound clinical impact.

References

- 1. Two-hit hypothesis - Wikipedia [en.wikipedia.org]

- 2. Knudson's "Two-Hit" Theory of Cancer Causation | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 3. Mourning Dr. Alfred G. Knudson: the two‐hit hypothesis, tumor suppressor genes, and the tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Regional assignment of genes for human esterase D and retinoblastoma to chromosome band 13q14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular evidence that the esterase-D gene lies proximal to the retinoblastoma susceptibility locus in chromosome region 13q14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assignment of retinoblastoma susceptibility gene to mouse chromosome 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of recessive alleles by chromosomal mechanisms in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The genetics of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ophed.com [ophed.com]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Loss of heterozygosity and mutations are the major mechanisms of RB1 gene inactivation in Chinese with sporadic retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular studies of loss of heterozygosity in Chinese sporadic retinoblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Loss of heterozygosity on chromosome 13 and its association with delayed growth of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. courses.washington.edu [courses.washington.edu]

- 16. The RB1 Story: Characterization and Cloning of the First Tumor Suppressor Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RB1, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A human DNA segment with properties of the gene that predisposes to retinoblastoma and osteosarcoma | Semantic Scholar [semanticscholar.org]

- 19. annualreviews.org [annualreviews.org]

- 20. researchgate.net [researchgate.net]

- 21. The RB1 Story: Characterization and Cloning of the First Tumor Suppressor Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Different effects of ribosome biogenesis inhibition on cell proliferation in retinoblastoma protein‐ and p53‐deficient and proficient human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The transcription factor E2F-1 is a downstream target of RB action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Growth inhibition of Saos-2 osteosarcoma cells by lactucopicrin is mediated via inhibition of cell migration and invasion, sub-G1 cell cycle disruption, apoptosis induction and Raf signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The retinoblastoma protein and the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The transcription factor E2F-1 is a downstream target of RB action - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Reactome | RB1 binds and inhibits E2F1/2/3:DP1/2 complexes [reactome.org]

- 31. brs.kyushu-u.ac.jp [brs.kyushu-u.ac.jp]

The Intricate Dance of Proliferation and Suppression: A Technical Guide to the RB-E2F Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (RB) and the E2F family of transcription factors are central players in the regulation of the eukaryotic cell cycle. Their interaction forms a critical checkpoint, governing the transition from the G1 to the S phase. Dysregulation of this intricate dance is a hallmark of numerous cancers, making the RB-E2F pathway a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular mechanisms governing the RB-E2F interaction, detailed methodologies for its study, and a summary of key quantitative data.

The Core Interaction: A Tale of Two Domains

The interaction between RB and E2F is a classic example of transcriptional repression mediated by direct protein-protein binding. In its active, hypophosphorylated state, RB sequesters E2F transcription factors, preventing them from activating the transcription of genes required for DNA replication and cell cycle progression.[1]

RB Protein Structure: The RB protein is a nuclear phosphoprotein with three main domains:

-

N-terminal domain (RB-N): While not directly involved in E2F binding, this domain is crucial for the overall stability and tumor suppressor function of RB.

-

The "Pocket" domain: This central region is the primary site of interaction with E2F and other viral and cellular proteins. It is further subdivided into the A and B pockets, which form a binding groove.[2]

-

C-terminal domain (RB-C): This domain contributes to the stability of the RB-E2F complex and is also a target for phosphorylation.[3][4]

E2F Transcription Factor Structure: The E2F family consists of "activating" (E2F1, E2F2, E2F3a) and "repressive" (E2F3b, E2F4-8) members.[5] Key domains include:

-

DNA-binding domain: Recognizes and binds to specific consensus sequences in the promoters of target genes.

-

Dimerization domain: Mediates heterodimerization with a member of the DP protein family (e.g., DP1), which is essential for high-affinity DNA binding.

-

Transactivation domain: Located at the C-terminus, this domain contains the binding site for the RB pocket.[6]

The crystal structure of the RB-E2F1-DP1 complex reveals that the transactivation domain of E2F1 binds to the pocket domain of RB, effectively masking the transactivation domain and preventing the recruitment of the transcriptional machinery.[3][4]

Regulation by Phosphorylation: The Molecular Switch

The interaction between RB and E2F is tightly regulated by phosphorylation of the RB protein.[7] During the G1 phase of the cell cycle, cyclin-dependent kinases (CDKs), primarily CDK4/6-cyclin D and CDK2-cyclin E, sequentially phosphorylate RB on multiple serine and threonine residues.[8] This hyperphosphorylation induces a conformational change in the RB pocket domain, leading to the release of E2F.[8] Once liberated, E2F, in complex with DP, can bind to the promoters of its target genes and activate their transcription, thereby driving the cell into S phase.[9]

Quantitative Analysis of the RB-E2F Interaction

The affinity of the interaction between RB and E2F family members has been quantified using various biophysical techniques, primarily isothermal titration calorimetry (ITC). The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd indicating a stronger interaction.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Human RB pocket (379-792) and Human E2F-1 (374-437) | Isothermal Titration Calorimetry | 30 nM | [6] |

| Human RB pocket and Human E2F-2 peptide (411-428) | Isothermal Titration Calorimetry | 0.18 µM | [6] |

| Human p107 pocket and Human E2F1 TD | Isothermal Titration Calorimetry | 1.8 µM | [10] |

| Human p107 pocket and Human E2F2 TD | Isothermal Titration Calorimetry | 1.2 µM | [10] |

| Human p107 pocket and Human E2F4 TD | Isothermal Titration Calorimetry | 0.07 µM | [10] |

Experimental Protocols for Studying the RB-E2F Interaction

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

Co-IP is a powerful technique to determine if two proteins interact within a cell.

Principle: An antibody specific to a "bait" protein (e.g., RB) is used to pull it down from a cell lysate. If a "prey" protein (e.g., E2F1) is interacting with the bait, it will be co-precipitated. The presence of the prey protein is then detected by Western blotting.[11]

Detailed Methodology:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).[12]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-RB antibody) overnight at 4°C with gentle rotation.

-

As a negative control, use an isotype-matched IgG antibody.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the prey protein (e.g., anti-E2F1 antibody).

-

Chromatin Immunoprecipitation (ChIP) to Study E2F Target Gene Binding

ChIP is used to identify the genomic regions where a specific protein, such as a transcription factor, binds.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody against the protein of interest (e.g., E2F1) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified by PCR, qPCR, or high-throughput sequencing (ChIP-seq).[13][14]

Detailed Methodology:

-

Cross-linking:

-

Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the transcription factor (e.g., anti-E2F1 antibody) overnight at 4°C.

-

Use a non-specific IgG as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing:

-

Wash the beads extensively with a series of buffers (low salt, high salt, LiCl, and TE buffer) to remove non-specific interactions.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analyze the purified DNA by qPCR using primers for specific target gene promoters or by constructing a library for ChIP-seq analysis.

-

Dual-Luciferase Reporter Assay to Measure E2F Transcriptional Activity

This assay is used to quantify the transcriptional activity of E2F in response to various stimuli or the co-expression of regulatory proteins like RB.[15][16][17]

Principle: A reporter plasmid is constructed containing a minimal promoter and multiple E2F binding sites upstream of a firefly luciferase gene. A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected as an internal control. The activity of firefly luciferase reflects the transcriptional activity of E2F, which is normalized to the Renilla luciferase activity.[18]

Detailed Methodology:

-

Plasmid Construction:

-

Clone tandem repeats of the E2F consensus binding site (e.g., 5'-TTTCGCGC-3') upstream of a minimal promoter (e.g., TATA box) in a firefly luciferase reporter vector.

-

-

Cell Transfection:

-

Co-transfect the E2F-luciferase reporter plasmid, the Renilla luciferase control plasmid, and expression plasmids for proteins of interest (e.g., E2F1, RB) into cultured cells.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours, lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity by adding a luciferin-containing substrate and measuring the luminescence.

-

Quench the firefly luciferase reaction and measure the Renilla luciferase activity by adding a coelenterazine-containing substrate.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity between different experimental conditions.

-

Visualizing the RB-E2F Pathway and Experimental Workflows

The RB-E2F Signaling Pathway

Caption: The RB-E2F signaling pathway controls G1/S cell cycle progression.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: A typical experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

The interaction between RB and E2F is a cornerstone of cell cycle control, and its deregulation is a fundamental aspect of cancer biology. A thorough understanding of the molecular details of this interaction, coupled with robust experimental methodologies, is essential for researchers and drug development professionals seeking to therapeutically target this critical pathway. The techniques and data presented in this guide provide a solid foundation for further investigation into the intricate and vital role of the RB-E2F axis in cellular homeostasis and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. Structure of the Rb C-terminal domain bound to E2F1-DP1: a mechanism for phosphorylation-induced E2F release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-Context Specific Role of the E2F/Rb Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the recognition of the E2F transactivation domain by the retinoblastoma tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Retinoblastoma-E2F Transcription Factor Interplay Is Essential for Testicular Development and Male Fertility [frontiersin.org]

- 8. Multiple Mechanisms for E2F Binding Inhibitionby Phosphorylation of the Retinoblastoma Protein C-terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The RB/E2F pathway and regulation of RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Conservation and E2F Binding Specificity within the Retinoblastoma Pocket Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 13. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of E2F-Induced Transcriptional Activity Using a Dual Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Post-Translational Modifications of the Retinoblastoma Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoblastoma protein (pRb) is a cornerstone tumor suppressor, primarily recognized for its critical role in regulating the cell cycle.[1][2][3] It functions as a crucial checkpoint, halting the cell cycle in the G1 phase to prevent untimely DNA replication.[3][4] The canonical mechanism of pRb action involves its binding to the E2F family of transcription factors, thereby repressing the expression of genes necessary for the transition from the G1 to the S phase.[1][3][5] However, the function of pRb is not a simple on/off switch; it is a highly dynamic and nuanced process governed by a complex code of post-translational modifications (PTMs).

These modifications, including phosphorylation, acetylation, methylation, ubiquitination, and SUMOylation, act as molecular signals that dictate pRb's conformation, protein-protein interactions, subcellular localization, and stability.[2][6][7] Dysregulation of these PTMs can lead to the functional inactivation of pRb, a common event in the majority of human cancers, making the enzymes that catalyze these modifications attractive targets for therapeutic intervention.[2][8] This guide provides a detailed overview of the major PTMs of pRb, summarizing the quantitative data, outlining key signaling pathways, and providing detailed experimental protocols for their study.

Phosphorylation: The Master Switch

Phosphorylation is the most extensively studied PTM of pRb and is the primary mechanism for its inactivation during cell cycle progression.[6][7] In its active state during the G0/G1 phase, pRb is hypophosphorylated, allowing it to bind and sequester E2F transcription factors.[9][10] As the cell prepares to enter the S phase, sequential phosphorylation by Cyclin-dependent kinases (CDKs) leads to hyperphosphorylation of pRb.[7] This modification induces a conformational change that disrupts the pRb-E2F complex, liberating E2F to activate the transcription of S-phase genes.[1][7][11]

Key Phosphorylation Sites and Kinases

pRb contains numerous potential phosphorylation sites, with at least 16 being consensus sites for CDKs.[4][12] Specific phosphorylation events can have distinct effects on pRb's structure and its interaction with various binding partners, leading to the concept of a "pRb phosphorylation code".[13][14]

| Site(s) | Regulating Kinase(s) | Functional Consequence | References |

| S249, T252 | CDK/Cyclins | Induces electrostatic repulsion, inhibiting binding of proteins like EID1. | [13] |

| T373 | CDK/Cyclins | Promotes docking of the N-terminus to the pocket domain, inhibiting E2F and LxCxE protein binding. | [13] |

| S608, S612 | CDK/Cyclins | Promotes binding of the pRb pocket loop to the pocket, inhibiting E2F interaction. | [8][13] |

| S780, S788, S795 | CDK4/6-Cyclin D, CDK2-Cyclin E | Disrupts the interaction with E2F. | [1][15] |

| S807, S811 | CDK4/6-Cyclin D, CDK2-Cyclin E | Hyperphosphorylation at these sites is a key marker of pRb inactivation. Required to disrupt c-Abl binding. | [12][15][16] |

| T821, T826 | CDK2-Cyclin A, CDK4-Cyclin D1 | Promotes intramolecular interaction, impeding binding of proteins with the LXCXE motif (e.g., viral oncoproteins). | [2][12][13] |

Signaling Pathway: pRb Phosphorylation and Cell Cycle Control

The sequential phosphorylation of pRb is a tightly regulated process that ensures unidirectional progression through the G1/S checkpoint.

Acetylation: Modulating Phosphorylation and Localization

Acetylation provides another layer of control over pRb function. This modification, catalyzed by histone acetyltransferases (HATs) like p300/CBP and PCAF, primarily occurs on lysine (B10760008) residues within the C-terminal domain of pRb.[7][17][18]

Key Acetylation Sites and Functional Impact

Acetylation can directly influence other PTMs and regulate pRb's interactions and subcellular location.

| Site(s) | Acetyltransferase(s) | Functional Consequence | References |

| K873, K874 | p300/CBP, PCAF | Hinders phosphorylation by CDKs; enhances binding to MDM2; required for nuclear localization during keratinocyte differentiation. | [7][17][18] |

Functionally, acetylation of pRb is under cell-cycle control and can hinder its subsequent phosphorylation by CDKs.[17] This suggests a mechanism where acetylation helps maintain pRb in its active, growth-suppressive state. Furthermore, acetylated pRb exhibits stronger binding to the oncoprotein MDM2.[17] During cellular differentiation, PCAF-mediated acetylation is crucial for retaining pRb within the nucleus, a requirement for its role in this process.[18]

Logical Diagram: Regulation of pRb by Acetylation

Methylation: A Signal for Protein Recruitment

Methylation of pRb adds further complexity to its regulation. The protein arginine methyltransferase SMYD2 has been identified as a key enzyme that methylates pRb.[19]

Key Methylation Site and Functional Impact

| Site | Methyltransferase | Functional Consequence | References |

| K860 | SMYD2 | Monomethylation at this site permits the direct binding of the lysine methyl-binding protein L3MBTL1. | [19] |

The methylation of pRb at lysine 860 by SMYD2 creates a binding site for L3MBTL1, a protein that is itself a tumor suppressor involved in chromatin compaction and transcriptional repression.[19] This suggests that pRb methylation may serve as a scaffold for the recruitment of additional repressive complexes to target gene promoters, thereby reinforcing its tumor-suppressive function.

Ubiquitination: Targeting for Degradation

Unlike phosphorylation and acetylation, which modulate pRb activity, ubiquitination primarily targets pRb for degradation via the proteasome.[6][20] This process is crucial for regulating the overall levels of pRb protein within the cell. Several E3 ubiquitin ligases have been implicated in pRb degradation.

Key E3 Ligases and Regulation

| E3 Ligase | Context / Regulation | Functional Consequence | References |

| MDM2 | Oncoprotein | Promotes proteasomal degradation of pRb. | [20] |

| NRBE3 | Contains LXCXE motif for pRb binding | Promotes pRb ubiquitination and degradation. Its own expression is activated by E2F1, forming a negative feedback loop. | [20][21] |

| UBR5 | Targets un- or hypo-phosphorylated pRb | Responsible for the decrease in pRb concentration during the G1 phase, promoting the G1/S transition. | [22][23] |

| Viral Oncoproteins | HPV E7 | Can induce pRb degradation. | [22] |

The degradation of un- or hypo-phosphorylated pRb by UBR5 in early G1 represents a parallel pathway to CDK-mediated phosphorylation for inactivating pRb and promoting cell cycle entry.[22][23] This suggests that inhibiting pRb degradation could be a therapeutic strategy to enhance the efficacy of CDK4/6 inhibitors.[22]

Signaling Pathway: pRb Ubiquitination and Degradation

Other Key Modifications: SUMOylation and O-GlcNAcylation

Beyond the major PTMs, other modifications like SUMOylation and O-GlcNAcylation also fine-tune pRb activity.

| Modification | Site | Key Enzymes / Regulators | Functional Consequence | References |

| SUMOylation | K720 | Ubc9 (E2 conjugating enzyme) | Occurs in early G1 phase; enhances pRb's binding to CDK2, stimulating hyperphosphorylation and subsequent E2F1 release. | [9][10][11][24][25] |

| O-GlcNAcylation | Multiple | OGT / OGA | pRb is more heavily glycosylated in the G1 phase when it is in its active, hypophosphorylated state. | [26][27] |

SUMOylation acts as a positive regulator of pRb phosphorylation.[11] By recruiting CDK2, SUMOylation at K720 facilitates the G1/S transition.[9][10] Conversely, O-GlcNAcylation is associated with the active, growth-suppressive form of pRb, suggesting a potential interplay where this modification may antagonize phosphorylation.[26][27]

Crosstalk: An Integrated Regulatory Network

The various PTMs on pRb do not occur in isolation but rather engage in complex crosstalk, forming an integrated network that fine-tunes pRb's function in response to diverse cellular signals.

-

Acetylation inhibits Phosphorylation: Acetylation at K873/K874 can prevent phosphorylation by CDKs, potentially locking pRb in an active state.[17]

-

SUMOylation promotes Phosphorylation: SUMOylation at K720 enhances the recruitment of CDK2, thereby promoting pRb hyperphosphorylation and inactivation.[9][11][24]

-

Phosphorylation inhibits Ubiquitination: Hyperphosphorylation of pRb protects it from degradation mediated by the E3 ligase UBR5.[22]

Experimental Protocols

Studying the dynamic PTMs of pRb requires robust and specific methodologies. Below are detailed protocols for analyzing key modifications.

Protocol 1: Detection of pRb Phosphorylation by Immunoblotting

This protocol is designed to detect the phosphorylation status of pRb at specific sites, such as Ser807/811, which are markers of its inactivation.[8][28]

Workflow Diagram

Methodology

-

Cell Lysis and Protein Extraction:

-

Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Transfer the supernatant (protein extract) to a new tube.[28]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[28]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.[28]

-

-

Western Blot Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.[28]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-p-pRb Ser807/811) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.[28]

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed for total pRb and a loading control protein (e.g., GAPDH, β-actin).[28]

-

Protocol 2: Analysis of pRb Acetylation by Immunoprecipitation-Western Blot

This method is used to specifically assess the acetylation status of pRb, as direct detection in whole-cell lysates can be challenging.[18][29]

Workflow Diagram

Methodology

-

Cell Lysis:

-

Prepare cell lysates as described in Protocol 1, using a lysis buffer compatible with immunoprecipitation (e.g., a non-denaturing buffer containing 1% Triton X-100 or NP-40). Include protease inhibitors and a deacetylase inhibitor like Trichostatin A (TSA).

-

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add a primary antibody against total pRb to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

-

-

Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by resuspending them in 1x Laemmli sample buffer and boiling for 5-10 minutes.

-

Centrifuge to pellet the beads and collect the supernatant.

-

Perform SDS-PAGE, Western Blot transfer, and membrane blocking as described in Protocol 1.

-

Probe the membrane with a primary antibody that recognizes acetylated lysine residues (anti-AcK).

-

Proceed with secondary antibody incubation and detection as described in Protocol 1.[18]

-

Protocol 3: In Vitro Methylation (HMTase) Assay for pRb

This assay determines if a specific enzyme can methylate pRb directly in a controlled, cell-free environment.[19]

Workflow Diagram

Methodology

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl2, 10 mM β-mercaptoethanol):

-

Recombinant pRb protein or a specific fragment (e.g., GST-pRb C-terminus) as the substrate.

-

Recombinant histone methyltransferase (HMT), such as SMYD2.

-

Radioactive S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor.

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

-

Detection:

-

Stain the gel with Coomassie Brilliant Blue to visualize the total protein and confirm the presence of the recombinant pRb substrate.

-

Dry the gel and expose it to X-ray film (autoradiography) or use a phosphorimager to detect the incorporation of the radioactive [³H]-methyl group into the pRb substrate. A signal indicates that the HMT can directly methylate pRb.[19]

-

References

- 1. Understanding Retinoblastoma Post-Translational Regulation for the Design of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. RB and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoblastoma protein - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Posttranslational modifications of the retinoblastoma tumor suppressor protein as determinants of function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. SUMOylation of Rb enhances its binding with CDK2 and phosphorylation at early G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SUMOylation of Rb enhances its binding with CDK2 and phosphorylation at early G1 phase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential regulation of retinoblastoma protein function by specific Cdk phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deciphering the Rb phosphorylation code - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deciphering the retinoblastoma protein phosphorylation code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Acetylation control of the retinoblastoma tumour-suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acetylation of Rb by PCAF is required for nuclear localization and keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methylation of the Retinoblastoma Tumor Suppressor by SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Novel Retinoblastoma Protein (RB) E3 Ubiquitin Ligase (NRBE3) Promotes RB Degradation and Is Transcriptionally Regulated by E2F1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Novel Retinoblastoma Protein (RB) E3 Ubiquitin Ligase (NRBE3) Promotes RB Degradation and Is Transcriptionally Regulated by E2F1 Transcription Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The G1/S transition is promoted by Rb degradation via the E3 ligase UBR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. SUMOylation regulates Rb hyperphosphorylation and inactivation in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. The E2F-1 associated retinoblastoma-susceptibility gene product is modified by O-GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Acetylation Detection of Specific Proteins | MtoZ Biolabs [mtoz-biolabs.com]

Regulating the Guardian: A Technical Guide to the Phosphorylation of the Retinoblastoma Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoblastoma protein (RB) is a cornerstone of cellular regulation, a tumor suppressor that governs the critical transition from the G1 to the S phase of the cell cycle. Its function is exquisitely controlled by a complex series of phosphorylation events, orchestrated by Cyclin-Dependent Kinases (CDKs) and reversed by protein phosphatases. This dynamic post-translational modification acts as a molecular switch, dictating RB's ability to bind and sequester the E2F family of transcription factors, thereby controlling the expression of genes essential for DNA replication. Dysregulation of this phosphorylation pathway is a hallmark of many cancers, making the enzymes that control it prime targets for therapeutic intervention. This technical guide provides an in-depth examination of the core mechanisms of RB phosphorylation, presents quantitative data on key phosphorylation events, details essential experimental protocols for its study, and visualizes the intricate signaling pathways involved.

The Core Mechanism: A Phosphorylation-Driven Switch

The activity of the Retinoblastoma protein is primarily defined by its phosphorylation state, which can be broadly categorized into three forms:

-

Unphosphorylated RB: In its active state, typically found in quiescent (G0) cells, RB is unphosphorylated.

-

Hypophosphorylated RB: During early to mid-G1 phase, RB is mono-phosphorylated at multiple distinct sites by Cyclin D-CDK4/6 complexes.[1][2] This "hypophosphorylated" state is considered the functionally active form in early G1, capable of binding to E2F transcription factors and repressing gene expression.[1][3]

-

Hyperphosphorylated RB: At the G1/S restriction point, a critical commitment step in the cell cycle, RB becomes extensively phosphorylated, or "hyperphosphorylated," by Cyclin E-CDK2 and subsequently Cyclin A-CDK2 complexes.[2][4][5] This hyperphosphorylation induces a conformational change in RB, primarily within its "pocket domain," which disrupts its ability to bind to the E2F transactivation domain.[6][7][8] This disruption leads to the release of E2F, which can then activate the transcription of S-phase genes (e.g., Cyclin E, Cyclin A, DNA polymerase), driving the cell into DNA replication.[9][10]

This inactive, hyperphosphorylated state is maintained through the S, G2, and M phases of the cell cycle.[6] To reset the system for the next G1 phase, RB is dephosphorylated by Protein Phosphatase 1 (PP1) and its associated regulatory subunits during mitotic exit.[11][12][13]

Quantitative Data on RB Phosphorylation

The regulation of RB is not a simple on/off switch but a nuanced process influenced by the specific sites of phosphorylation. Different Cyclin/CDK complexes exhibit preferences for distinct serine/threonine residues within the RB protein.[14][15]

Table 1: Key Cyclin-Dependent Kinase (CDK) Phosphorylation Sites on Human RB Protein

| Phosphorylation Site | Primary Kinase(s) | Functional Consequence of Phosphorylation |

| Thr373 | Cyclin D-CDK4/6 | Induces an allosteric conformational change, inhibiting E2F binding.[7][16] |

| Ser608 / Ser612 | Cyclin D-CDK4/6, Cyclin E/A-CDK2 | Competitively inhibits E2F transactivation domain binding.[7][8] Phosphorylation is implicated in abrogating RB's tumor-suppressive capacity.[17] |

| Ser780 | Cyclin D-CDK4/6 | Contributes to the disruption of the RB-E2F complex.[16] |

| Ser788 / Ser795 | Cyclin D-CDK4/6 | Weakens the direct association between the RB C-terminus and the E2F-DP complex.[6] Phosphorylation of Ser795 is critical for inactivation of RB-mediated growth suppression.[18] |

| Ser807 / Ser811 | Cyclin E/A-CDK2 | Induces an intramolecular association between the RB C-terminus and the pocket domain, further inhibiting E2F binding.[6][8] |

| Thr821 / Thr826 | Cyclin E/A-CDK2 (T821), Cyclin D-CDK4/6 (T826) | Phosphorylation disables the binding of proteins with an LxCxE motif to the RB pocket.[8][15] |

Table 2: Preclinical Potency of Selective CDK4/6 Inhibitors

CDK4/6 inhibitors are a class of drugs that prevent the initial phosphorylation of RB, thereby maintaining it in its active, growth-suppressive state and inducing G1 cell cycle arrest.[19][20] Their preclinical potency is often measured by the half-maximal inhibitory concentration (IC50).

| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) |

| Palbociclib | 11 | 16 |

| Ribociclib | 10 | 39 |

| Abemaciclib | 2 | 10 |

| Data sourced from BenchChem (2025)[21] |

Key Signaling Pathways and Regulatory Logic

The phosphorylation of RB is the endpoint of a tightly regulated signaling cascade that integrates extracellular growth signals with the core cell cycle machinery.

Figure 1: Mitogen-activated signaling pathway leading to RB phosphorylation and G1/S transition.

Figure 2: Logical relationship of RB phosphorylation state to the phases of the cell cycle.

Experimental Protocols

Accurate assessment of RB phosphorylation is critical for both basic research and clinical development. The following are detailed protocols for fundamental techniques used to analyze RB's phosphorylation status and its functional consequences.

Protocol: Western Blot for Detection of Phosphorylated RB

This protocol allows for the detection of specific RB phosphorylation events in cell lysates using phospho-specific antibodies.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to a particular phosphorylated residue on RB. A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection.

Reagents and Materials:

-

Cell culture plates and reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (RIPA Buffer recommended: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate)[11]

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

SDS-PAGE gels (8% acrylamide (B121943) is suitable for RB, ~110 kDa)[11]

-

PVDF membrane

-

Transfer Buffer (e.g., Towbin buffer)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[22][23]

-

Primary Antibodies: Anti-pRB (Total), Anti-pRB (phospho-Ser780, phospho-Ser807/811, etc.)

-

HRP-conjugated Secondary Antibody

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Procedure:

-

Cell Lysis:

-

Wash cultured cells once with ice-cold PBS.

-

Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.[11]

-

Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein samples to 20-40 µg per lane. Add 4x Laemmli sample buffer.

-

Denature proteins by heating at 95-100°C for 5 minutes.[11]

-

Load samples onto an 8% SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.[11]

-

-

Immunodetection:

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature with agitation.[23]

-

Incubate the membrane with the primary antibody (e.g., anti-pRB Ser807/811, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[22]

-

Wash the membrane three times for 5-10 minutes each in TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again, three times for 10 minutes each in TBST.

-

-

Signal Detection:

-

Apply ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phosphorylated RB signal to the total RB signal.

-

Protocol: In Vitro Kinase Assay for RB Phosphorylation

Principle: This assay directly measures the ability of a purified kinase (e.g., recombinant Cyclin D/CDK4) to phosphorylate a purified RB substrate in a controlled environment. Phosphorylation is typically detected by the incorporation of radiolabeled ATP (³²P-ATP) or by Western blotting with a phospho-specific antibody.

Reagents and Materials:

-

Purified, active kinase (e.g., recombinant Cyclin D1/CDK4)

-

Purified RB substrate (e.g., GST-RB fragment or full-length RB)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP Solution (including [γ-³²P]ATP for radioactive detection)

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

Autoradiography film or phosphorimager screen (for radioactive detection)

-

Western blot reagents (for non-radioactive detection)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified RB substrate and the active kinase in Kinase Buffer.

-

Prepare a master mix of these components if running multiple reactions or time points.[24]

-

-

Initiate Reaction:

-

Start the kinase reaction by adding the ATP solution (final concentration typically 100-200 µM) to the tube.[24]

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Terminate Reaction:

-

Stop the reaction by adding an equal volume of 2x Laemmli Sample Buffer and heating at 95°C for 5 minutes.[25]

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.